molecular formula C12H23N3O2 B14897147 2-(3-Cyclopentyl-1-methylureido)-N-isopropylacetamide

2-(3-Cyclopentyl-1-methylureido)-N-isopropylacetamide

Cat. No.: B14897147
M. Wt: 241.33 g/mol
InChI Key: NXQCOMGRRQTJJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Cyclopentyl-1-methylureido)-N-isopropylacetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopentyl group, a methylureido moiety, and an isopropylacetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyclopentyl-1-methylureido)-N-isopropylacetamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of cyclopentylamine with methyl isocyanate to form 3-cyclopentyl-1-methylurea. This intermediate is then reacted with N-isopropylacetamide under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyclopentyl-1-methylureido)-N-isopropylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amide or urea moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted ureas or amides.

Scientific Research Applications

2-(3-Cyclopentyl-1-methylureido)-N-isopropylacetamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Cyclopentyl-1-methylureido)-N-isopropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclopentyl-1-methylurea: A precursor in the synthesis of the target compound.

    N-isopropylacetamide: Another precursor used in the synthesis.

    Cyclopentylamine: A related compound with a similar cyclopentyl group.

Uniqueness

2-(3-Cyclopentyl-1-methylureido)-N-isopropylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H23N3O2

Molecular Weight

241.33 g/mol

IUPAC Name

2-[cyclopentylcarbamoyl(methyl)amino]-N-propan-2-ylacetamide

InChI

InChI=1S/C12H23N3O2/c1-9(2)13-11(16)8-15(3)12(17)14-10-6-4-5-7-10/h9-10H,4-8H2,1-3H3,(H,13,16)(H,14,17)

InChI Key

NXQCOMGRRQTJJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CN(C)C(=O)NC1CCCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.